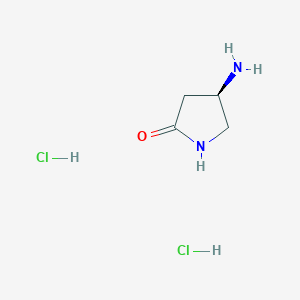![molecular formula C9H9F3N2O3S B1413517 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate CAS No. 1924283-65-7](/img/structure/B1413517.png)
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate, or TFNPC, is a trifluoromethyl-containing carbamate ester, which is a type of organic compound. It is an important intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. TFNPC is also known for its ability to promote the formation of carbon-carbon bonds. In
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles, sharing a structural motif with the trifluoroethyl group, have shown significant promise as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with varied activity profiles of the compounds, suggesting that derivatives like 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate could have similar applications in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Optical Sensors : Compounds containing heteroatoms like the pyrano[4,3-d][1,3]thiazol group have been utilized as recognition units for the synthesis of optical sensors. Pyrimidine derivatives, which have structural similarities to the pyrano[4,3-d][1,3]thiazol moiety, have found applications in both biological and medicinal contexts as exquisite sensing materials. This suggests potential for the subject compound in the development of optical sensors for various applications (Jindal & Kaur, 2021).
Catalytic Applications and Synthesis of Medicinal Precursors : The pyranopyrimidine core, related to the pyrano[4,3-d][1,3]thiazol structure, serves as a key precursor in the pharmaceutical industry due to its bioavailability and broader synthetic applications. This core's applicability suggests the subject compound's potential role in catalysis and as a precursor in synthesizing biologically active molecules (Parmar, Vala, & Patel, 2023).
Functionalized Compounds for Optoelectronic Materials : Quinazolines and pyrimidines, similar in complexity to the subject compound, have been extensively researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements. This indicates that 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate could be explored for its utility in creating novel optoelectronic materials, leveraging the unique electronic properties of its functional groups (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)4-17-8(15)14-7-13-5-1-2-16-3-6(5)18-7/h1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJYYJFCMUXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
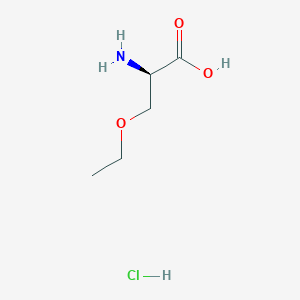
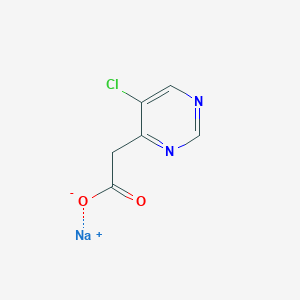

![[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1413441.png)
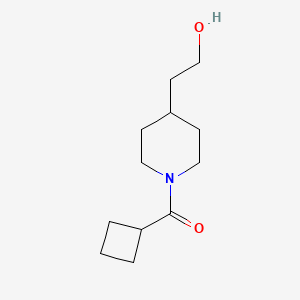

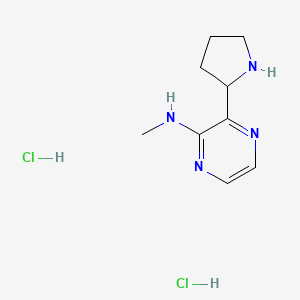

![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)



